molecular formula C10H8Cl2N2O2 B3030265 Ethyl 5,6-dichloro-1H-indazole-3-carboxylate CAS No. 885278-50-2

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Cat. No. B3030265
M. Wt: 259.09
InChI Key: MKKNPJJTJQQKJO-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is characterized by the presence of an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .


Physical And Chemical Properties Analysis

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate has a molecular weight of 259 . Other physical and chemical properties such as solubility, boiling point, and density are not specified in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate and its derivatives have been explored in various chemical synthesis processes. One study describes the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, demonstrating the compound's versatility in creating a range of chemically diverse derivatives (Bistocchi et al., 1981). Another research focuses on a scalable procedure for the N-1-difluoromethylation of ethyl 1H-indazole-3-carboxylate, highlighting its potential in functionalizing indazole derivatives for various applications (Hong et al., 2020).

Biological Activity and Potential Therapeutic Uses

Several studies have investigated the biological activities of ethyl 5,6-dichloro-1H-indazole-3-carboxylate derivatives. For instance, a novel thrombin-receptor antagonist, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), and its derivatives were synthesized, with some showing potential in differentiating and proliferating cancer cells (郭瓊文, 2006). Another study discusses the antiviral properties of ethyl 5-hydroxyindole-3-carboxylates against hepatitis B virus, underscoring the compound's potential therapeutic benefits (Zhao et al., 2006).

properties

IUPAC Name

ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKNPJJTJQQKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693088
Record name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

CAS RN

885278-50-2
Record name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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